Emodin 1-O-beta-D-glucoside Emodin 1-O-beta-D-glucoside Emodin 1-O-beta-D-glucoside is a natural product found in Bistorta amplexicaulis, Planococcus kraunhiae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 38840-23-2
VCID: VC21344072
InChI: InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
SMILES:
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol

Emodin 1-O-beta-D-glucoside

CAS No.: 38840-23-2

Cat. No.: VC21344072

Molecular Formula: C21H20O10

Molecular Weight: 432.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Emodin 1-O-beta-D-glucoside - 38840-23-2

CAS No. 38840-23-2
Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
IUPAC Name 1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Standard InChI InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Standard InChI Key ZXXFEBMBNPRRSI-JNHRPPPUSA-N
Isomeric SMILES CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Canonical SMILES CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Appearance Yellow crystalline powder

Chemical Identity and Structural Characteristics

Emodin 1-O-beta-D-glucoside is a naturally occurring anthraquinone glycoside with the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of approximately 432.38 g/mol . The compound is characterized by an emodin backbone (an anthraquinone derivative) with a beta-D-glucopyranoside moiety attached at the 1-O position. This glycosylation significantly alters the compound's properties compared to the parent emodin molecule.

Physical and Chemical Properties

The physical and chemical properties of Emodin 1-O-beta-D-glucoside are summarized in the following table:

PropertyValue
CAS Number38840-23-2
Molecular FormulaC₂₁H₂₀O₁₀
Molecular Weight432.37800 g/mol
Density1.667±0.06 g/cm³
Melting Point239-241 °C
Water SolubilityInsoluble (5.2E-3 g/L at 25 °C)
Storage Condition2-8°C
StereochemistryABSOLUTE
Defined Stereocenters5/5
E/Z Centers0
Charge0

Table 1: Physical and chemical properties of Emodin 1-O-beta-D-glucoside

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature, reflecting its structural characteristics:

  • Emodin-1-O-glucoside

  • 1,6-Dihydroxy-3-Methyl-8-(β-D-Glucopyranosyloxy)-9,10-Anthraquinone

  • 1-(β-D-Glucopyranosyloxy)-6,8-dihydroxy-3-methyl-9,10-anthracenedione

  • 1-O-β-D-Glucopyranosylemodin

  • 9,10-Anthracenedione, 1-(β-D-glucopyranosyloxy)-6,8-dihydroxy-3-methyl-

  • Emodin 1-β-D-glucopyranoside

  • Emodin 1-β-glucoside

Natural Sources and Isolation

Botanical Sources

Emodin 1-O-beta-D-glucoside has been isolated from various medicinal plants, with Polygonum cuspidatum Sieb. & Zucc. (Japanese knotweed) being a primary source . This plant, belonging to the Polygonaceae family, has been used in traditional Asian medicine for centuries to treat various ailments including inflammatory conditions, infections, and cardiovascular diseases.

Isolation Techniques

The isolation of Emodin 1-O-beta-D-glucoside typically involves extraction from plant material using appropriate solvents, followed by various chromatographic techniques for purification. While the search results don't provide specific isolation protocols for this exact compound, related anthraquinone glycosides have been isolated using techniques such as centrifugal partition chromatography (CPC) in the descending mode with solvent systems like petroleum ether:ethyl acetate:methanol:water, followed by preparative HPLC for final purification .

Biological Activities

Bacterial Neuraminidase Inhibition

One of the most significant biological activities of Emodin 1-O-beta-D-glucoside is its potent inhibition of bacterial neuraminidase (BNA). Studies have shown that it acts as a noncompetitive BNA inhibitor with an IC50 value of 0.85 μM . Bacterial neuraminidases are important virulence factors in many pathogenic bacteria, making them valuable targets for antimicrobial development.

Pharmacological Implications

Advantages of Glycosylation

Glycosylation of anthraquinones, including emodin, has been shown to significantly alter their biological, physical, and chemical properties. Research indicates that glycosylated derivatives of emodin may exhibit reduced toxicity compared to the parent compound while maintaining therapeutic efficacy . This is particularly relevant as long-term use of emodin has been associated with adverse effects on the reproductive system, kidneys, and liver .

Structure-Activity Relationship

The specific attachment of a beta-D-glucopyranoside moiety at the 1-O position of emodin appears to confer unique properties to Emodin 1-O-beta-D-glucoside. The stereochemistry of this glycosidic linkage is critical, with all five stereocenters being defined in the compound's structure . This specific stereochemistry likely influences the compound's interaction with biological targets, including its ability to inhibit bacterial neuraminidase.

Comparison with Related Compounds

Comparison with Emodin-8-O-Glucoside

Another related compound, Emodin-8-O-Glucoside (E-8-O-G), differs in the position of glycosylation. Studies on E-8-O-G have demonstrated immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities . Research has shown that E-8-O-G exhibits antiproliferative and cytotoxic effects against neuroblastoma and glioblastoma cancer cells, with particular efficacy against SK-N-AS neuroblastoma cells . The different position of glycosylation between Emodin 1-O-beta-D-glucoside and Emodin-8-O-Glucoside likely results in distinct biological activity profiles.

Research Applications and Future Prospects

Antimicrobial Development

Given its potent bacterial neuraminidase inhibitory activity, Emodin 1-O-beta-D-glucoside represents a promising candidate for the development of novel antimicrobial agents. As bacterial resistance to conventional antibiotics continues to rise, natural product-derived compounds like Emodin 1-O-beta-D-glucoside offer alternative approaches to combat bacterial infections.

Cancer Research

The demonstrated anticancer activities of related anthraquinone derivatives suggest that Emodin 1-O-beta-D-glucoside may also possess anticancer properties. Future research could explore its effects against various cancer cell lines, potentially revealing new therapeutic applications in oncology.

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